2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine
CAS No.: 89276-21-1
Cat. No.: VC15946473
Molecular Formula: C10H10N4O3
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89276-21-1 |
|---|---|
| Molecular Formula | C10H10N4O3 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine |
| Standard InChI | InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13) |
| Standard InChI Key | GWWVFFTUAWRUNC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC2=C(C(=C1[N+](=O)[O-])N)N=CC=C2 |
Introduction
Structural and Molecular Properties
The 1,5-naphthyridine core consists of two fused pyridine rings, with the ethoxy (-OCH₂CH₃), nitro (-NO₂), and amine (-NH₂) groups introducing steric and electronic complexity. The IUPAC name 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine reflects these substituents’ positions. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₃ |
| Molecular Weight | 234.21 g/mol |
| Canonical SMILES | CCOC1=NC2=C(C(=C1N+[O-])N)N=CC=C2 |
| InChIKey | GWWVFFTUAWRUNC-UHFFFAOYSA-N |
The ethoxy group enhances lipophilicity, while the nitro and amine groups enable participation in hydrogen bonding and electrophilic substitution reactions.
Synthetic Methodologies
Cyclization Strategies
The synthesis of 1,5-naphthyridine derivatives often begins with pyridine precursors. For 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine, a modified Skraup or Conrad-Limpach reaction is employed. In one approach, 3-aminopyridine derivatives undergo cyclization with β-ketoesters or aldehydes in the presence of catalysts like iodine or m-NO₂PhSO₃Na . For example:
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Ethoxy Introduction: 3-Amino-4-ethoxypyridine is synthesized via nucleophilic substitution of a hydroxyl group with ethyl bromide.
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Nitration: The intermediate undergoes nitration using nitric acid/sulfuric acid to introduce the nitro group at position 3.
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Cyclization: Thermal or acid-catalyzed cyclization forms the 1,5-naphthyridine core, yielding the target compound .
Optimization Challenges
Key challenges include regioselectivity during nitration and maintaining the amine group’s stability under acidic conditions. The use of montmorillonite K10 as a catalyst has been reported to improve yields in analogous syntheses by facilitating cyclization while minimizing side reactions .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for the ethoxy group appear as a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 3.5–4.0 ppm (OCH₂). The nitro group’s electron-withdrawing effect deshields adjacent protons, resulting in a singlet for H-6 at δ 8.2–8.5 ppm.
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¹³C NMR: The ethoxy carbon resonates at δ 65–70 ppm, while the nitro-bearing carbon (C-3) appears at δ 145–150 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 234.21 [M+H]⁺. Fragmentation patterns include loss of the ethoxy group (-46 Da) and nitro group (-46 Da), yielding peaks at m/z 188 and 142, respectively.
Infrared Spectroscopy (IR)
Strong absorption bands at 1530 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group’s asymmetric and symmetric stretching. The amine N-H stretch appears as a broad peak near 3300 cm⁻¹ .
Reactivity and Functionalization
The amine group at position 4 is highly reactive, enabling:
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Acylation: Reaction with acetyl chloride yields 4-acetamido derivatives.
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Diazo Coupling: Formation of azo dyes with aromatic diazonium salts, useful in photodynamic therapy research .
The nitro group can be reduced to an amine using H₂/Pd-C, providing a route to 2-ethoxy-3,4-diamino-1,5-naphthyridine, a potential intermediate for anticancer agents .
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